molecular formula C22H18N2OS B2582853 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339104-09-5

2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2582853
CAS No.: 339104-09-5
M. Wt: 358.46
InChI Key: JDVOBSLIFAISCD-UHFFFAOYSA-N
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Description

“2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole” is a chemical compound . It belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves several steps. The combined extracts are dried over anhydrous sodium sulfate and evaporated on a rotary evaporator. The residue is then purified by chromatography using petroleum ether–ethyl acetate as eluent .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It consists of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Antitubercular and Antimicrobial Agents

  • A study by Karabanovich et al. (2016) developed 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles as antituberculosis agents. They demonstrated outstanding in vitro activity against various strains of Mycobacterium tuberculosis.
  • Faheem (2018) explored the pharmacological potential of 1,3,4-oxadiazole derivatives, including their applications in tumor inhibition and anti-inflammatory actions.
  • In another study, Ustabaş et al. (2020) synthesized a compound with 1,3,4-oxadiazole structure and tested its antimicrobial activities.

Agricultural Applications

  • Research by Shi et al. (2015) found that sulfone derivatives containing 1,3,4-oxadiazole moieties have good antibacterial activities against rice bacterial leaf blight.

Chemical and Structural Analysis

  • Fun et al. (2011) provided a detailed structural analysis of a similar compound, revealing insights into its chemical bonding and molecular interactions.
  • Dai et al. (2009) designed and synthesized flexible dicarboxylate ligands, including those with 1,3,4-oxadiazole structures, demonstrating their potential in constructing metal-organic systems.

Therapeutic and Biological Applications

Corrosion Inhibition

Antioxidant and Antibacterial Properties

  • Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their antioxidant and antibacterial activities.

Antidiabetic Potential

  • Mohammad et al. (2022) discussed the use of oxadiazoles, including 1,3,4-oxadiazoles, as dipeptidyl peptidase-IV inhibitors in treating type 2 diabetes.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-16-11-13-17(14-12-16)15-26-20-10-6-5-9-19(20)22-24-23-21(25-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVOBSLIFAISCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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